4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide
Overview
Description
4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group, a methoxymethyl group, and a sulfonamide group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the pyrazole ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxymethylation: The methoxymethyl group can be introduced by reacting the chlorinated pyrazole with formaldehyde dimethyl acetal in the presence of a suitable catalyst, such as ZrO(OTf)2.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The methoxymethyl group can be hydrolyzed to form the corresponding hydroxymethyl derivative.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the methoxymethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, particularly those involving enzyme activity and protein interactions.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The presence of the sulfonamide group can enhance its binding affinity to certain proteins, making it a valuable tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrazole-5-sulfonamide: Lacks the methoxymethyl group, which may affect its chemical reactivity and biological activity.
1-(methoxymethyl)-1H-pyrazole-5-sulfonamide: Lacks the chloro group, which may influence its substitution reactions and overall stability.
4-chloro-1H-pyrazole-5-carboxamide:
Uniqueness
4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-2-(methoxymethyl)pyrazole-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3O3S/c1-12-3-9-5(13(7,10)11)4(6)2-8-9/h2H,3H2,1H3,(H2,7,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEFJOKLJLAVOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=C(C=N1)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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